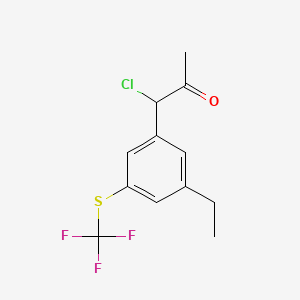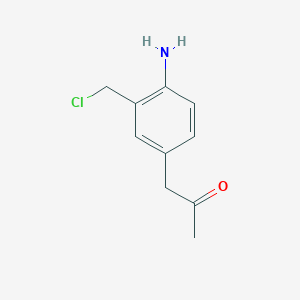
1-(4-Amino-3-(chloromethyl)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-3-(chloromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol This compound is characterized by the presence of an amino group, a chloromethyl group, and a propanone moiety attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-(4-Amino-3-(chloromethyl)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-aminoacetophenone with chloromethyl methyl ether in the presence of a Lewis acid catalyst . The reaction conditions typically include a temperature range of 0-5°C and a reaction time of 2-3 hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(4-Amino-3-(chloromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Amino-3-(chloromethyl)phenyl)propan-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(4-Amino-3-(chloromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloromethyl group can participate in covalent bonding with nucleophilic sites on proteins and enzymes . These interactions can modulate the activity of target proteins and enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(4-Amino-3-(chloromethyl)phenyl)propan-2-one can be compared with similar compounds such as:
1-(3-Amino-4-(chloromethyl)phenyl)propan-2-one: This compound has a similar structure but with the amino and chloromethyl groups in different positions on the phenyl ring.
1-(4-Amino-3-(bromomethyl)phenyl)propan-2-one: This compound has a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and chloromethyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H12ClNO |
|---|---|
Poids moléculaire |
197.66 g/mol |
Nom IUPAC |
1-[4-amino-3-(chloromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H12ClNO/c1-7(13)4-8-2-3-10(12)9(5-8)6-11/h2-3,5H,4,6,12H2,1H3 |
Clé InChI |
GWKOQOGLRZSROV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=CC(=C(C=C1)N)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


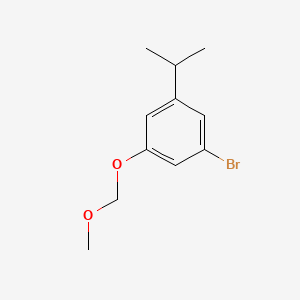
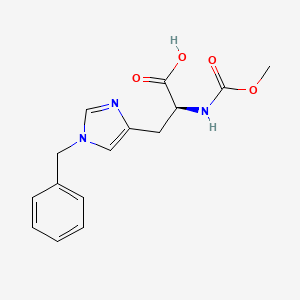

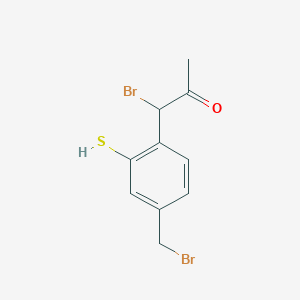
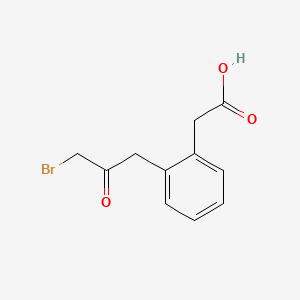


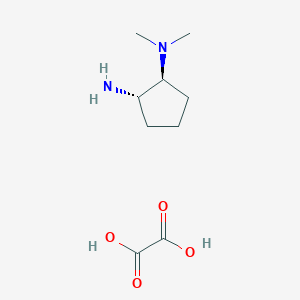

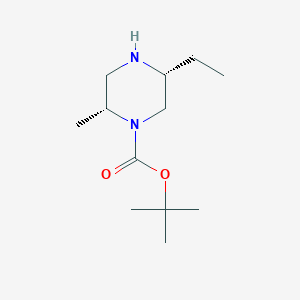
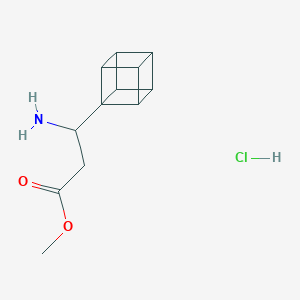
![3-Methyl-3,4-dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL](/img/structure/B14038176.png)

